molecular formula C25H30N4O4 B2873174 3-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione CAS No. 896383-29-2

3-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2873174
CAS RN: 896383-29-2
M. Wt: 450.539
InChI Key: DMFFSLMUVGGJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a quinazoline derivative that has been synthesized through a complex process. In

Scientific Research Applications

Alzheimer’s Disease Inhibition

This compound has been studied for its potential as an inhibitor in the treatment of Alzheimer’s disease. It targets the cholinesterase enzymes, which are crucial in the disease’s pathology. By inhibiting these enzymes, it could help increase acetylcholine levels, which play a vital role in learning, attention, motivation, and memory .

Acetylcholinesterase (AChE) Inhibition

The compound has shown promise as an inhibitor of AChE, which is significant because AChE imbalance is a characteristic of Alzheimer’s disease patients. Effective AChE inhibitors can help manage symptoms related to memory and cognition .

Butyrylcholinesterase (BChE) Inhibition

Similar to AChE, BChE is another enzyme linked with Alzheimer’s disease. Inhibitors of BChE can complement AChE inhibitors, providing a dual approach to treatment. This compound has been identified as a potential dual inhibitor for both AChE and BChE .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound to understand its binding interactions with enzyme active pockets. This is crucial for the development of more effective drugs, as it helps predict how the compound will interact with its target enzymes .

Neurodegeneration Research

The compound’s role in neurodegeneration makes it a valuable tool for understanding the molecular mechanisms behind diseases like Alzheimer’s. Research in this area can lead to new therapeutic strategies for managing neurodegenerative disorders .

Phytochemical Database Inclusion

The compound is listed in databases like IMPPAT, which catalog phytochemicals from Indian medicinal plants and their therapeutic uses. This inclusion signifies its potential relevance in traditional medicine and its therapeutic properties .

Cheminformatics Tools Application

Cheminformatics tools have been employed to compute the physicochemical properties, drug-likeness, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. This application is essential for advancing natural product-based drug discovery .

Therapeutic Action Mechanism Elucidation

The compound’s inclusion in databases aimed at digitizing traditional medicine information suggests its use in elucidating the mechanistic links between phytochemicals and their therapeutic action. This can accelerate the discovery of new drugs based on natural products .

properties

IUPAC Name

3-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-33-22-12-7-6-11-21(22)27-15-17-28(18-16-27)23(30)13-3-2-8-14-29-24(31)19-9-4-5-10-20(19)26-25(29)32/h4-7,9-12H,2-3,8,13-18H2,1H3,(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFFSLMUVGGJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.